Hydroxyoctadecanoic acid, monoester with propane-1,2-diol

Description

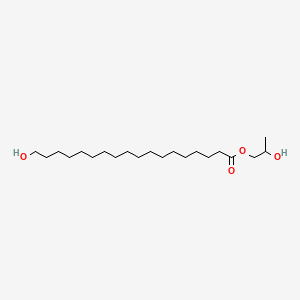

Hydroxyoctadecanoic acid, monoester with propane-1,2-diol (CAS 33907-47-0), also known as propylene glycol 12-hydroxystearate, is a nonionic surfactant synthesized via esterification of 12-hydroxystearic acid (a C18 fatty acid with a hydroxyl group at the 12th carbon) with propane-1,2-diol (propylene glycol) . This compound is structurally characterized by:

- A long hydrophobic alkyl chain (C18).

- A hydrophilic hydroxyl group on the fatty acid backbone.

- A monoester bond linking the fatty acid to propane-1,2-diol.

It is widely used in cosmetics, pharmaceuticals, and food industries as an emulsifier, stabilizer, or texture modifier due to its amphiphilic properties .

Properties

CAS No. |

33907-47-0 |

|---|---|

Molecular Formula |

C21H42O4 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

2-hydroxypropyl 18-hydroxyoctadecanoate |

InChI |

InChI=1S/C21H42O4/c1-20(23)19-25-21(24)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-22/h20,22-23H,2-19H2,1H3 |

InChI Key |

NTJATJHDZRPEBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CCCCCCCCCCCCCCCCCO)O |

Origin of Product |

United States |

Biological Activity

Hydroxyoctadecanoic acid, monoester with propane-1,2-diol, also known as 2-hydroxypropyl 18-hydroxyoctadecanoate, is a compound that has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C21H42O5

- Molecular Weight : 370.57 g/mol

- CAS Number : 27813-02-1

The compound is a monoester formed from hydroxyoctadecanoic acid and propane-1,2-diol, which contributes to its unique properties and potential applications in pharmaceuticals and cosmetics.

Biological Activity Overview

Hydroxyoctadecanoic acid monoester exhibits several biological activities that can be categorized as follows:

1. Antioxidant Activity

- The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in biological systems. This activity is significant in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

- Research indicates that hydroxyoctadecanoic acid monoester may inhibit the production of pro-inflammatory cytokines and enzymes. This effect was observed in studies involving cultured macrophage cells, where the compound demonstrated a reduction in inflammatory markers.

3. Skin Absorption and Dermal Effects

- Studies on dermal absorption have shown that the compound is effectively absorbed through the skin. In male rats, approximately 29% of the applied dose was absorbed after an 8-hour exposure period . The compound's ability to penetrate the skin makes it a candidate for topical formulations aimed at delivering active ingredients.

Toxicological Profile

The safety profile of hydroxyoctadecanoic acid monoester has been evaluated through various toxicological studies:

- Acute Toxicity : The oral LD50 was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity. Dermal LD50 values were reported as greater than 5000 mg/kg in rabbits .

- Irritation Potential : The compound is considered slightly irritating to skin and eyes based on animal studies. Sensitization potential was noted in guinea pigs during maximization studies .

- Genotoxicity : In vitro studies indicated no mutagenic effects; however, some chromosomal aberrations were observed under specific conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of hydroxyoctadecanoic acid monoester:

Comparison with Similar Compounds

Comparison with Similar Propane-1,2-Diol Esters

Structural and Functional Differences

The key distinguishing feature of hydroxyoctadecanoic acid monoester is the hydroxyl group on its fatty acid chain, which enhances polarity compared to esters of non-hydroxylated fatty acids (e.g., stearic, oleic, or lauric acid). Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Production Methods

All propane-1,2-diol esters are synthesized via:

- Direct esterification : Reaction of propane-1,2-diol with fatty acids at 170–210°C .

- Transesterification : Using triglycerides or methyl esters as fatty acid sources .

Hydroxyoctadecanoic acid monoester requires 12-hydroxystearic acid as a precursor, which introduces additional steps for hydroxyl group retention during synthesis . Molecular distillation or fractional crystallization is often employed to achieve ≥90% monoester content .

Physicochemical Properties

- Hydrophilicity: The hydroxyl group in hydroxyoctadecanoic acid enhances hydrophilicity compared to stearate or oleate esters, improving emulsification in polar matrices .

- Melting Point: Hydroxyoctadecanoic acid monoester has a higher melting point (~60°C) than unsaturated oleate esters (~25°C) but lower than fully saturated stearate esters (~70°C) .

- Stability : The hydroxyl group may increase susceptibility to oxidation compared to saturated esters but improves compatibility with polar solvents .

Research Findings and Industrial Relevance

- Efficiency in Emulsification: Hydroxyoctadecanoic acid monoester outperforms stearate esters in stabilizing water-in-oil emulsions due to its balanced HLB (~4–6) .

- Market Trends: Demand for hydroxyoctadecanoic acid monoester is rising in clean-label cosmetics, driven by its natural derivative status compared to synthetic surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.